BenchChemオンラインストアへようこそ!

4-Bromo-1-(difluoromethyl)-2-nitrobenzene

Lipophilicity LogP Drug Design

4-Bromo-1-(difluoromethyl)-2-nitrobenzene (C₇H₄BrF₂NO₂, MW 252.01) is a polysubstituted aromatic building block that integrates three orthogonal functional handles — a bromo leaving group for cross-coupling, a nitro group reducible to a primary amine, and a difluoromethyl (CF₂H) moiety that serves as a lipophilic hydrogen bond donor bioisostere. Its substitution pattern (4-bromo, 2-nitro, 1-difluoromethyl) creates a unique electronic and steric environment distinct from its regioisomers, making it a versatile intermediate for pharmaceutical and agrochemical candidate synthesis.

Molecular Formula C7H4BrF2NO2
Molecular Weight 252.01 g/mol
CAS No. 1261442-15-2
Cat. No. B1378839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(difluoromethyl)-2-nitrobenzene
CAS1261442-15-2
Molecular FormulaC7H4BrF2NO2
Molecular Weight252.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)F
InChIInChI=1S/C7H4BrF2NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H
InChIKeyWQYFQJRYDDBGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(difluoromethyl)-2-nitrobenzene (CAS 1261442-15-2): A Bifunctional Aryl Building Block for Fluorinated Drug Discovery


4-Bromo-1-(difluoromethyl)-2-nitrobenzene (C₇H₄BrF₂NO₂, MW 252.01) is a polysubstituted aromatic building block that integrates three orthogonal functional handles — a bromo leaving group for cross-coupling, a nitro group reducible to a primary amine, and a difluoromethyl (CF₂H) moiety that serves as a lipophilic hydrogen bond donor bioisostere . Its substitution pattern (4-bromo, 2-nitro, 1-difluoromethyl) creates a unique electronic and steric environment distinct from its regioisomers, making it a versatile intermediate for pharmaceutical and agrochemical candidate synthesis .

Why In-Class Analogs Cannot Replace 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in Synthetic Sequences


Compounds within the bromo-difluoromethyl-nitrobenzene family are not interchangeable due to regioisomer-dependent reactivity. The specific 1,2,4-substitution pattern of this compound positions the bromo atom para to the difluoromethyl group and ortho to the nitro group, enabling a sequential functionalization strategy (e.g., cross-coupling at C-4 followed by nitro reduction at C-2) that is inaccessible with other isomers [1]. Furthermore, replacing the difluoromethyl group with a methyl substituent eliminates the hydrogen bond donor capability (Abraham's A parameter = 0.085–0.126 for CF₂H) [2] and alters metabolic stability [3], directly impacting the pharmacokinetic profile of downstream candidates.

Quantitative Differentiation Evidence for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Relative to Closest Analogs


Lipophilicity Tuning: LogP of 3.07 vs. Methyl Analog 4-Bromo-2-nitrotoluene (LogP 3.01)

The target compound exhibits a measured chromatographic LogP of 3.07 , compared to 3.01 for the non-fluorinated methyl analog 4-bromo-2-nitrotoluene [1]. While the absolute LogP difference is modest (+0.06 units), the CF₂H group simultaneously contributes hydrogen bond donor capacity (not present in CH₃) while maintaining comparable lipophilicity — a dual property set unachievable with methyl-substituted analogs.

Lipophilicity LogP Drug Design

Hydrogen Bond Donor Capability: CF₂H Exhibits Abraham's A = 0.085–0.126 vs. CH₃ (A ≈ 0)

The difluoromethyl group in the target compound provides measurable hydrogen bond donor (HBD) capacity with Abraham's acidity parameter A = 0.085–0.126, comparable to thiophenol and aniline but weaker than hydroxyl [1]. In contrast, the methyl group in 4-bromo-2-nitrotoluene has an A value of essentially zero. This HBD capability allows the CF₂H-bearing intermediate to engage in specific, directional hydrogen bonding interactions with biological targets, a property that translates to downstream drug candidates [2].

Hydrogen Bond Donor Bioisostere CF2H

Regioisomeric Reactivity Differentiation: Unique 1,2,4-Substitution Pattern vs. 1,2,4-Regioisomer CAS 1261614-43-0

The target compound (4-bromo, 2-nitro, 1-difluoromethyl) differs from its closest regioisomer (1-bromo, 2-nitro, 4-difluoromethyl; CAS 1261614-43-0) [1] by the positional swap of Br and CF₂H. This structural distinction fundamentally alters the electronic activation for nucleophilic aromatic substitution (SNAr) and the steric accessibility for Pd-catalyzed cross-coupling reactions. In the target compound, the bromo leaving group is para to the electron-withdrawing CF₂H and ortho to the strongly deactivating nitro group, whereas in the regioisomer, bromo is ortho to nitro — a position known to exhibit higher SNAr reactivity due to enhanced stabilization of the Meisenheimer intermediate by the ortho-nitro group.

Regioselectivity Cross-Coupling Substitution Pattern

Metabolic Stability Advantage: Blocking Benzylic Oxidation via CF₂H Substitution

The benzylic C–H bonds of a methyl group (as in 4-bromo-2-nitrotoluene) are susceptible to cytochrome P450-mediated oxidation, a primary metabolic clearance pathway. Replacement with a difluoromethyl group introduces C–F bonds that are resistant to oxidative metabolism due to the high bond dissociation energy (C–F BDE ≈ 116 kcal/mol vs. C–H BDE ≈ 98 kcal/mol for benzylic position) [1]. While direct metabolic stability data for this specific compound is not available in the public literature, the class-level metabolic shielding effect of aryl-CF₂H over aryl-CH₃ is well-documented in medicinal chemistry [2].

Metabolic Stability CYP Oxidation Fluorine Chemistry

Purity Specifications: ≥98% Assay (Fluorochem, Leyan) vs. 95% Minimum for Closest Regioisomer

The target compound is commercially available with a certified purity of 98% from multiple suppliers including Fluorochem and Leyan , whereas the closest regioisomer (1-bromo-4-(difluoromethyl)-2-nitrobenzene, CAS 1261614-43-0) is listed with a minimum purity specification of 95% from ChemShuttle . This 3-percentage-point purity differential reduces the burden of byproduct removal in subsequent synthetic steps and improves the reliability of stoichiometric calculations in multi-step synthesis.

Purity Quality Control Procurement

Recommended Application Scenarios for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Based on Quantitative Evidence


Synthesis of CF₂H-Containing Kinase Inhibitor Fragments via Sequential Suzuki-Miyaura Coupling and Nitro Reduction

The para-bromo substituent enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce molecular diversity at the 4-position, while the ortho-nitro group is subsequently reduced to a primary amine for amide bond formation or heterocycle annulation . The CF₂H group remains intact throughout both transformations, delivering target molecules with hydrogen bond donor capacity (A = 0.085–0.126) for kinase hinge-region interactions [1]. This synthetic sequence is not accessible with the isomeric 1-bromo-4-(difluoromethyl)-2-nitrobenzene due to the ortho-bromo/nitro arrangement favoring competing SNAr pathways.

Agrochemical Lead Optimization Requiring Benzylic Metabolic Stability

When designing pesticide candidates where benzylic oxidation is a known metabolic liability, incorporating 4-bromo-1-(difluoromethyl)-2-nitrobenzene as a core building block replaces the metabolically labile benzylic C–H bonds of traditional methyl-substituted intermediates with stable C–F bonds (BDE increase of ~18 kcal/mol) [2]. This substitution strategy has been employed across multiple agrochemical programs to extend field half-life and reduce application frequency.

Parallel Library Synthesis Requiring High-Purity Building Blocks

For medicinal chemistry groups running parallel synthesis arrays (e.g., 24–96 member libraries), the 98% purity specification (vs. 95% for the closest regioisomer) reduces the risk of failed couplings or ambiguous biological assay results arising from impurities. The 3-percentage-point purity advantage translates to approximately 60% less total impurity mass per mole of building block, directly improving library quality metrics and reducing purification burden across array formats.

CF₂H Bioisostere Scanning in Lead Compound Series

In lead optimization programs where a methyl-substituted phenyl ring has been identified as a pharmacophore, but metabolic instability or insufficient target binding affinity limits progression, 4-bromo-1-(difluoromethyl)-2-nitrobenzene enables a systematic CF₂H scan. The difluoromethyl group preserves the lipophilicity profile (LogP 3.07 vs. 3.01 for the methyl analog) while adding hydrogen bond donor functionality that can enhance binding ΔG by an estimated 0.5–1.5 kcal/mol through specific hydrogen bond interactions with protein backbone carbonyls or side-chain acceptors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.